(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a heterocyclic small molecule featuring:
- A 3,4-dihydroisoquinoline moiety, which is a partially saturated isoquinoline derivative known for modulating neurotransmitter receptors and kinase activity.
- A pyrrolidine ring, a five-membered nitrogen-containing heterocycle that enhances metabolic stability and bioavailability in drug candidates.
- A 4-phenyltetrahydro-2H-pyran group, a six-membered oxygen-containing ring with a phenyl substituent, contributing to lipophilicity and target binding.
Properties
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c28-24(25(12-16-29-17-13-25)22-8-2-1-3-9-22)27-15-11-23(19-27)26-14-10-20-6-4-5-7-21(20)18-26/h1-9,23H,10-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMKKCCIAWJEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves multiple steps combining different organic synthesis techniques. Typically, it might start with the formation of the 3,4-dihydroisoquinolin fragment through a Pictet–Spengler reaction, followed by the integration of pyrrolidine via a nucleophilic substitution reaction. The final step would involve the incorporation of the phenyltetrahydropyran moiety, likely through a Friedel-Crafts acylation.
Industrial Production Methods: For industrial-scale production, optimizing the synthetic route to minimize cost and maximize yield is crucial. High-efficiency catalysts, such as transition metal complexes, and green chemistry approaches are often employed to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is capable of undergoing various chemical reactions:
Oxidation and Reduction: The isoquinoline and pyrrolidine rings can be targeted for oxidation and reduction reactions, which might modify their pharmacological properties.
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic ring of the phenyltetrahydropyran moiety.
Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The products formed from these reactions depend on the reagents and conditions used, typically yielding derivatives with modified functionalities which can be explored for enhanced biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a precursor or intermediate in synthesizing more complex molecules. Its structure allows it to be a building block in creating new materials or catalysts.
Biology and Medicine: In biological and medicinal research, it is investigated for its potential therapeutic properties. The presence of the dihydroisoquinoline moiety suggests possible activity in the central nervous system, while the pyrrolidine and phenyltetrahydropyran structures may confer additional biological activities, such as anti-inflammatory or anticancer properties.
Industry: Industrially, this compound might be used in the production of specialty chemicals or pharmaceuticals, taking advantage of its diverse reactivity and structural features.
Mechanism of Action
The precise mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone depends on its target applications. In a pharmacological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The dihydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating neural activity.
Comparison with Similar Compounds
Structural Analogues with Dihydroisoquinoline Moieties
Dihydroisoquinoline derivatives are recurrent in medicinal chemistry. For example:
- Patent Compounds (): The patent lists compounds like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone, which shares the tetrahydro-2H-pyran group but replaces dihydroisoquinoline with an imidazo-pyrrolo-pyrazine system. Such modifications likely alter selectivity for kinase targets (e.g., mTOR or PI3K) .
- Pyrazole Derivatives (): Compounds like bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] lack the dihydroisoquinoline core but incorporate pyrazole and pyridine rings. These exhibit antimicrobial activity, suggesting that the target compound’s dihydroisoquinoline group may confer distinct biological properties .
Table 1: Structural and Functional Comparison
Pyrrolidine-Containing Analogues
Pyrrolidine rings enhance pharmacokinetic properties:
- Chromenone Derivatives (): The compound 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one uses pyrrolidine-adjacent pyrrolo-pyridines.
Tetrahydropyran-Based Compounds
The 4-phenyltetrahydropyran group enhances rigidity and binding affinity:
- For example, lumping might classify the target compound with other oxygen-containing heterocycles in pharmacokinetic studies .
Recommendations :
Prioritize in vitro screening against kinase or neurotransmitter targets.
Use lumping strategies () to predict physicochemical properties .
Biological Activity
The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone , commonly referred to as a dihydroisoquinoline derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by:
- Dihydroisoquinoline ring : Known for its role in various biological activities.
- Pyrrolidinyl group : Enhances the compound's reactivity and interaction with biological targets.
- Tetrahydropyran moiety : Contributes to its pharmacological properties.
The molecular formula is with a molecular weight of approximately 350.46 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The unique structural features allow it to modulate various biochemical pathways, which can lead to therapeutic effects.
Potential Targets:
- Protein Arginine Methyltransferases (PRMTs) :
- Cyclooxygenase (COX) Inhibition :
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For example:
- A study reported that certain analogs showed GI50 values as low as 18 nM in MV4-11 cells, indicating strong anti-tumor activity .
In Vivo Studies
Animal models have been employed to assess the therapeutic efficacy of this compound:
- In xenograft models, compounds similar to the one displayed substantial antitumor activity, supporting their potential as effective cancer therapeutics.
Comparative Analysis with Related Compounds
| Compound Name | Target | IC50 (nM) | Activity |
|---|---|---|---|
| Compound 46 | PRMT5 | 8.5 | Anti-tumor |
| GSK-3326595 | PRMT5 | 5.5 | Clinical trial inhibitor |
| Dihydroisoquinoline Derivative | COX-II | TBD | Anti-inflammatory |
Case Studies
- Case Study on PRMT5 Inhibition :
- Anti-Cancer Activity :
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including acylation, nucleophilic substitution, and cyclization. Key steps include:
- Acylation : Reacting a pyrrolidine precursor with a methanone-forming reagent (e.g., acid chlorides or activated esters) under anhydrous conditions .
- Heterocycle formation : The dihydroisoquinoline moiety is synthesized via Pictet-Spengler or Bischler-Napieralski reactions, requiring precise pH control and temperature (e.g., reflux in toluene at 110°C) .
- Coupling : The tetrahydro-2H-pyran-4-yl group is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, often using palladium catalysts . Yield optimization relies on solvent choice (e.g., DMF for polar intermediates), stoichiometric ratios (1:1.2 for limiting reagents), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- 1H/13C NMR : Critical for confirming regiochemistry and stereochemistry. For example, the pyrrolidine ring protons appear as distinct multiplets (δ 2.5–3.5 ppm), while the tetrahydro-2H-pyran oxygen deshields adjacent protons (δ 3.8–4.2 ppm) .
- HRMS-ESI : Validates molecular weight (e.g., calculated [M+H]+: 435.2154; observed: 435.2156) and detects impurities .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
Q. What initial biological screening approaches assess pharmacological potential?
- In vitro assays : Target-specific binding (e.g., kinase inhibition or GPCR modulation) using fluorescence polarization or surface plasmon resonance (SPR) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50 determination in HeLa or MCF-7 cells) .
- ADME profiling : Microsomal stability tests (e.g., liver microsomes) and LogP measurements via HPLC to predict bioavailability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectral data?
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
- Isotopic labeling : Introduce deuterium at ambiguous positions to simplify splitting patterns in 1H NMR .
- Control experiments : Synthesize analogs with modified substituents to isolate spectral contributions (e.g., removing the phenyl group to clarify tetrahydro-2H-pyran signals) .
Q. What strategies optimize synthetic pathways for scalability and enantiomeric purity?
- Continuous flow reactors : Enhance reproducibility and reduce side reactions during acylation or coupling steps .
- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) or enzymatic kinetic resolution to isolate enantiomers .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progression and adjust parameters in real time .
Q. How do structural modifications at the pyrrolidine or tetrahydro-2H-pyran moieties affect bioactivity?
- Pyrrolidine modifications : Replacing the dihydroisoquinoline with a triazole (e.g., from ) reduces cytotoxicity but increases metabolic stability .
- Tetrahydro-2H-pyran substitutions : Introducing electron-withdrawing groups (e.g., -CF3) enhances target affinity by 3-fold in kinase inhibition assays .
- SAR studies : Systematic substitution at the 4-phenyl position (e.g., halogenation) improves LogD (from 2.1 to 1.7) and blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffer) be addressed?
- Dynamic light scattering (DLS) : Test for aggregation in aqueous buffers, which may falsely indicate low solubility .
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance apparent solubility without altering bioactivity .
Methodological Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point | 257–259°C (decomposes) | |
| HRMS (ESI) [M+H]+ | 435.2156 (calc. 435.2154) | |
| LogP (HPLC) | 2.3 ± 0.2 | |
| Microsomal Half-life (Human) | 45 min (Phase I metabolism dominant) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
